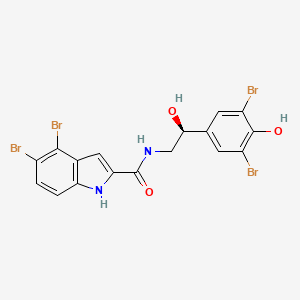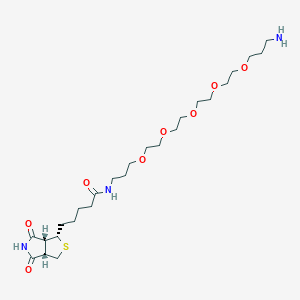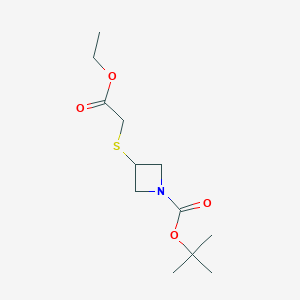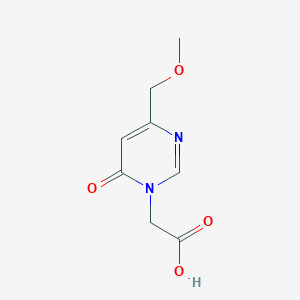
Aspidostomide B
説明
Aspidostomide B is a chemical compound with the formula C17H12Br4N2O3 . It contains a total of 40 bonds, including 28 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical and Chemical Properties Analysis
This compound has a molecular weight of 611.90478 g/mol . It contains 12 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 4 Bromine atoms . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Bromopyrrole Alkaloids from Aspidostoma Giganteum
Aspidostomide B is a compound that was identified among other new bromopyrrole alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. These compounds exhibit interesting structural features, such as dibromotyrosine- or bromotryptophan-derived moieties. Aspidostomide E, closely related to this compound, has shown moderate activity against the 786-O renal carcinoma cell line, indicating potential anti-cancer properties (Patiño C. et al., 2014).
Total Synthesis of this compound and Derivatives
Another significant aspect of this compound is the advancement in its total synthesis. The synthesis of this compound and its analogs, including regioisomeric N-methyl aspidostomide D, has been achieved through an efficient, five-step sequence. This synthesis approach is vital for further pharmacological studies and potential applications in drug development (Hussain M. A. & Khan F., 2019).
Translational Research and Nursing Science
While not directly related to this compound, it's worth noting the importance of translational research in nursing science, emphasizing the application of scientific findings, including those related to compounds like this compound, to clinical practice. This research approach is critical for integrating new scientific discoveries into practical healthcare applications, potentially benefiting patient care (Grady P., 2010).
特性
IUPAC Name |
4,5-dibromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br4N2O3/c18-9-1-2-12-8(15(9)21)5-13(23-12)17(26)22-6-14(24)7-3-10(19)16(25)11(20)4-7/h1-5,14,23-25H,6H2,(H,22,26)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUPRBVMNFKOI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)






![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

